2-(4-Fluorophenyl)-2-methylpropanoic acid

Process Chemistry Cost of Goods Pharmaceutical Intermediates

2-(4-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-19-7) is a fluorinated aromatic carboxylic acid with a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol. It is characterized by a stable α,α-dimethyl substitution pattern adjacent to the carboxylic acid group on a 4-fluorophenyl ring.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 93748-19-7
Cat. No. B1319652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-methylpropanoic acid
CAS93748-19-7
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
InChIKeyIOSAIRIBZLAABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 93748-19-7): Core Properties and Sourcing Profile


2-(4-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-19-7) is a fluorinated aromatic carboxylic acid with a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by a stable α,α-dimethyl substitution pattern adjacent to the carboxylic acid group on a 4-fluorophenyl ring [1]. This compound is primarily utilized as a key intermediate in pharmaceutical research and chemical synthesis, valued for its structural rigidity and the electron-withdrawing properties of the fluorine substituent [1].

Why 2-(4-Fluorophenyl)-2-methylpropanoic Acid Cannot Be Casually Substituted by In-Class Analogs


Generic substitution within the class of fluorinated phenylalkanoic acids is scientifically unsound due to the critical influence of the substitution pattern on both synthetic route efficiency and final compound properties. The specific α,α-dimethyl branching on the propanoic acid chain directly impacts metabolic stability and binding affinity in target molecules [2], while the '4-fluorophenyl' (para-) substitution is a distinct pharmacophore from its ortho- or meta- analogs, leading to divergent biological activities. The quantitative evidence below demonstrates how a specific, patented synthetic route for this precise isomer provides measurable cost and yield advantages over previous methods, making direct interchange with a differently substituted analog a significant procurement and research risk [1].

Product-Specific, Differentiated Evidence for 2-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 93748-19-7)


Synthetic Route Cost Advantage: 4-Fluoroaniline vs. 4-Fluorobenzaldehyde Starting Material

A patented process for preparing 2-(p-fluorophenyl)-2-methylpropionic acid derivatives demonstrates a clear economic advantage over prior art. The novel process utilizes 4-fluoroaniline as the starting material, which has a significantly lower cost (22 DM/kg) compared to the previously used 4-fluorobenzaldehyde (80 DM/kg). This represents a direct, quantifiable cost reduction for the key raw material [1].

Process Chemistry Cost of Goods Pharmaceutical Intermediates

Overall Process Yield Improvement for Mixed Isomer Production

The catalytic process described in US5675034A achieves an overall yield of 80-85% for the target isomer mixture. This is explicitly stated to be superior to the yields of previously described processes, which were assumed to be no more than 70-80% based on analogous reactions of 2,4-difluorobenzaldehyde [1].

Synthetic Efficiency Process Yield Green Chemistry

Metabolic Stability Advantage Conferred by α,α-Dimethyl Substitution

The α,α-dimethyl substitution pattern of 2-(4-Fluorophenyl)-2-methylpropanoic acid provides improved metabolic stability compared to non-geminal dimethyl analogs. This is a well-established class-level inference for isobutyric acid derivatives, where the quaternary carbon center adjacent to the carboxylic acid blocks common metabolic oxidation pathways that would otherwise lead to rapid clearance [1]. The specific presence of the 4-fluorophenyl group further enhances this effect by influencing electronic properties and target binding affinity [1].

Metabolic Stability In Vivo Performance Drug Design

Validated Application Scenarios for Procuring 2-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 93748-19-7)


Cost-Effective Scale-Up of Pharmaceutical Intermediates

Medicinal chemistry and process R&D groups requiring multi-gram to kilogram quantities of this fluorinated building block can leverage the cost advantages of the patented 4-fluoroaniline-based synthetic route. The documented 72.5% reduction in starting material cost compared to the 4-fluorobenzaldehyde route [1] makes this the preferred procurement specification for projects where budget is a key constraint.

Synthesis of Metabolically Stable Pharmacophores

For the design of bioactive molecules where rapid metabolic degradation is a primary concern, this compound's α,α-dimethyl-substituted core offers a strategic advantage. It can be incorporated as a 'metabolic blocker' to shield a vulnerable carboxylic acid moiety or to serve as a stable anchor in a lead compound, based on the well-characterized class-level stability of such isobutyric acid derivatives [2].

Development of High-Yield, Sustainable Synthetic Processes

Chemical development teams focused on green chemistry principles can select this compound based on the superior overall process yield (80-85%) of its patented synthesis, which surpasses prior art yields (≤80%) [1]. This translates to less solvent waste and a lower E-factor for the downstream process, aligning with corporate sustainability goals.

Technical Documentation Hub

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